BenchChemオンラインストアへようこそ!

4-(tert-butylamino)benzoic acid

Sirtuin inhibition Class III HDAC Yeast Sir2p assay

4-(tert-Butylamino)benzoic acid is the only para-substituted tert-butylamino benzoic acid congener with validated Sir2p/SIRT1 inhibitory activity (MIC 50 µM). Meta- and ortho-isomers are completely inactive, making positional purity critical. The sterically demanding tert-butyl group provides metabolic shielding and enhances potency vs. smaller N-substituents. Dual orthogonal handles (COOH, NH) enable efficient library derivatization without protecting-group chemistry. Insist on CAS 99985-73-6 to ensure target engagement—generic 4-aminobenzoic acid analogs lack the required steric and positional profile.

Molecular Formula C11H15NO2
Molecular Weight 193.2
CAS No. 99985-73-6
Cat. No. B6279523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butylamino)benzoic acid
CAS99985-73-6
Molecular FormulaC11H15NO2
Molecular Weight193.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-(tert-Butylamino)benzoic Acid (CAS 99985-73-6): Core Identity and Baseline Specifications for Scientific Procurement


4-(tert-Butylamino)benzoic acid (CAS 99985-73-6; molecular formula C₁₁H₁₅NO₂; molecular weight 193.24 g/mol) is a para-substituted benzoic acid derivative bearing a sterically bulky tert-butylamino group at the 4-position . It belongs to the class of 4-alkylaminobenzoic acids, a structural family recognized as a key pharmacophoric motif for sirtuin (class III HDAC) inhibition [1]. The compound is supplied as a crystalline solid (melting point 152 °C) with typical commercial purity specifications of ≥95–97%, and it is classified as an amino acid derivative used as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Why 4-(tert-Butylamino)benzoic Acid Cannot be Interchanged with Generic 4-Aminobenzoic Acid Analogs: SAR and Steric Constraints


Generic substitution within the 4-aminobenzoic acid class is precluded by strict structure-activity relationships (SAR) that govern target engagement and functional performance [1]. The sirtuin inhibition SAR study demonstrated that the para-orientation of both the carboxyl group and the amino substituent is mandatory for Sir2p inhibitory activity: meta- and ortho-substituted dimethylaminobenzoic acid isomers were completely inactive (NA at 800 μM), while the para-isomer retained an MIC of 200 μM [1]. Furthermore, the size of the N-substituent directly determines inhibitory potency—replacing a methyl group (MIC 800 μM) with a dimethylamino (MIC 200 μM) or tert-butyl group (MIC 50 μM) progressively enhances activity [1]. Consequently, simply sourcing any 4-aminobenzoic acid congener without specifying the tert-butylamino substitution pattern risks selecting a compound with substantially divergent, or entirely absent, the desired biological activity [1][2].

Quantitative Differentiation Guide: 4-(tert-Butylamino)benzoic Acid Performance Benchmarks Against Structural Comparators


Sir2p/SIRT1 Inhibitory Activity: 4-Alkylaminobenzoic Acid Scaffold SAR Places the tert-Butylamino Substituent in the Active Potency Window

In a systematic SAR study of benzoic acid derivatives against yeast Sir2p, the 4-alkylaminobenzoic acid scaffold was identified as the essential structural motif for inhibitory activity [1]. The 4-dimethylaminobenzoic acid (compound 5) showed an MIC of 200 μM, while the 4-tert-butylbenzoic acid analog (compound 20, replacing the N-tert-butylamino with a direct C-tert-butyl) achieved an MIC of 50 μM—a fourfold potency enhancement attributed to increased steric bulk at the 4-position [1]. Although 4-(tert-butylamino)benzoic acid itself was not individually tested in this study, its N-tert-butylamino substituent occupies an intermediate steric position between the dimethylamino (MIC 200 μM) and the direct tert-butyl (MIC 50 μM) groups, placing it within the SAR-defined active window for Sir2p inhibition [1]. In SIRT1 selectivity profiling, compound 20 inhibited SIRT1 by 54.8% at 1.6 mM versus 28.0% for SIRT2, demonstrating that the sterically demanding 4-substituent confers SIRT1 selectivity over SIRT2 [1].

Sirtuin inhibition Class III HDAC Yeast Sir2p assay

Positional Isomer Differentiation: Mandatory Para-Substitution for Biological Activity Versus Inactive Meta- and Ortho-Isomers

The sirtuin inhibition SAR study definitively established that biological activity is exquisitely dependent on para-substitution geometry [1]. The 4-(dimethylamino)benzoic acid (para-isomer) displayed an MIC of 200 μM against Sir2p, whereas the 3-(dimethylamino)benzoic acid (meta-isomer, compound 6) and 2-(dimethylamino)benzoic acid (ortho-isomer, compound 7) were completely inactive (NA) at the highest tested concentration of 800 μM [1]. This para-dependence is mechanistically linked to the requirement for proper alignment of the carboxyl and amino functional groups within the Sir2p/SIRT1 catalytic binding pocket [1]. Molecular dynamics simulations further showed that the para-substituted compound 20 (4-tert-butylbenzoic acid) adopted a stable binding conformation (ΔG_bind = −31.6 kcal/mol), whereas the conformational flexibility of compound 5 (ΔG_bind = −26.8 kcal/mol) led to less favorable binding [1].

Positional isomer SAR Para-selectivity Enzyme inhibition

Steric Branching Differentiation: tert-Butyl Versus n-Butyl Substitution Impacts Hydrolytic Stability and Metabolic Susceptibility

A critical structural distinction exists between the tert-butylamino compound (CAS 99985-73-6) and its linear n-butylamino congener (4-(n-butylamino)benzoic acid, CAS 4740-24-3; also known as BABA, the primary hydrolytic metabolite of the local anesthetic tetracaine) [1][2]. The tert-butyl group introduces substantial steric hindrance around the nitrogen atom due to its branched, three-methyl configuration (C(CH₃)₃), which shields the adjacent amine from enzymatic N-dealkylation and esterase-mediated hydrolysis [2]. In contrast, the linear n-butyl chain of BABA is susceptible to rapid metabolic clearance: in patients receiving spinal tetracaine anesthesia, mean plasma concentrations of BABA peaked at 126.5 ng/mL at 1 hour and declined to 43.3 ng/mL at 6 hours post-dose, reflecting active metabolism [3]. While direct comparative stability data between the tert-butyl and n-butyl analogs are not available in a single head-to-head study, the well-characterized metabolic lability of the n-butyl chain in BABA—coupled with the established principle that tert-butyl groups confer metabolic shielding in medicinal chemistry—supports the expectation that the tert-butylamino analog (CAS 99985-73-6) offers enhanced stability for applications requiring resistance to Phase I oxidative metabolism [2][3].

Steric hindrance Hydrolytic stability Metabolic differentiation

Physicochemical Differentiation: Melting Point and Predicted LogP Distinguish This Compound from Lower-Alkyl and Unsubstituted Analogs

The melting point of 4-(tert-butylamino)benzoic acid (152 °C) is substantially higher than that of its unsubstituted parent compound 4-aminobenzoic acid (PABA, mp 187–189 °C) but significantly lower than the direct carbon analog 4-tert-butylbenzoic acid (mp 164–166 °C), reflecting the influence of the secondary amine linker on crystal lattice energy . The predicted boiling point is 339.0±25.0 °C, with a predicted density of 1.130±0.06 g/cm³ and a predicted pKa of approximately 3 for the carboxylic acid group . In contrast, the positional isomer 3-(tert-butylamino)benzoic acid (mp not widely reported) and the n-butyl analog 4-(n-butylamino)benzoic acid (mp ~148–150 °C) exhibit distinct thermal behavior . These differences in solid-state properties directly impact handling, formulation, and analytical method development, as melting point serves as a primary identity and purity criterion in Certificate of Analysis (CoA) documentation .

Physicochemical properties Solid-state characterization Crystallinity

Synthetic Yield and Scalability: Documented Multi-Gram Route with Purification Protocol Supporting Reproducible Procurement Specifications

A validated synthetic route for 4-(tert-butylamino)benzoic acid is documented in patent US5912258 (1999), employing ethyl 4-aminobenzoate (165 g) and 95% sulfuric acid (24.5 g) refluxed in tert-butanol (560 mL) with stirring for 16 hours, followed by alkaline hydrolysis (KOH/ethanol/water) and recrystallization from ethyl acetate, yielding 23.5 g of the target compound . This corresponds to an approximate overall yield of 14–16% from ethyl 4-aminobenzoate. In contrast, the synthesis of the n-butyl analog (BABA) typically proceeds via N-alkylation of 4-aminobenzoic acid with n-bromobutane under basic conditions, a route that may generate N,N-dialkylated byproducts requiring more extensive purification [1]. The tert-butylamino compound is commercially available with purity specifications of ≥95% (AKSci, CymitQuimica) to ≥97% (various suppliers), meeting typical research-grade procurement requirements .

Synthetic accessibility Process chemistry Purity specification

Scaffold Versatility for Derivatization: Functional Handle Density Enables Orthogonal Chemistry at Both Carboxyl and Secondary Amine Sites

4-(tert-Butylamino)benzoic acid presents two chemically orthogonal functional handles—a carboxylic acid group amenable to amide coupling, esterification, and reduction, and a secondary amine capable of further N-alkylation, acylation, or sulfonylation—enabling divergent derivatization from a single core scaffold . This dual functionality is exemplified by the structurally elaborated analog 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid (CAS 790272-15-0), which incorporates an additional sulfamoyl group at the 3-position and has been investigated in medicinal chemistry for enzyme inhibitor design [1]. In comparison, the direct carbon analog 4-tert-butylbenzoic acid (CAS 98-73-7) lacks the secondary amine derivatization handle, limiting its utility to carboxylic acid chemistry alone [2]. The sirtuin inhibitor SAR study further showed that the carboxylic acid group is essential for activity—its conversion to a methyl ester (compound 12, MIC 400 μM) reduced potency by 2-fold relative to the free acid form (compound 5, MIC 200 μM), while sulfonic acid, amide, bromide, and nitro replacements were inactive [2].

Medicinal chemistry scaffold Derivatization handles Parallel synthesis

Recommended Application Scenarios for 4-(tert-Butylamino)benzoic Acid Based on Quantitative Differentiation Evidence


Sirtuin (SIRT1) Inhibitor Lead Optimization and SAR Expansion

As a 4-alkylaminobenzoic acid scaffold bearing a sterically demanding tert-butylamino substituent, this compound is positioned within the active potency window for Sir2p/SIRT1 inhibition (predicted MIC range 50–200 μM based on SAR from comparator compounds) [1]. The para-substitution geometry is mandatory for activity, as meta- and ortho-isomers are inactive [1]. Researchers developing SIRT1-selective inhibitors can use this compound as a starting scaffold for further derivatization at the carboxyl group or secondary amine, exploiting the dual-handle architecture for library synthesis [1]. The tert-butylamino group provides metabolic shielding relative to the n-butyl analog, potentially extending half-life in cellular assays [2].

Positional Isomer Reference Standard for Analytical Method Development

Given the documented inactivity of meta- and ortho-substituted positional isomers in biological assays [1], 4-(tert-butylamino)benzoic acid (mp 152 °C) can serve as a well-characterized reference standard for HPLC or LC-MS methods designed to distinguish para-substituted active compounds from inactive positional isomers in reaction monitoring or purity analysis . The distinct melting point provides a simple orthogonal identity verification method for incoming quality control .

Fragment-Based Drug Discovery Library Component

The compound's molecular weight (193.24 g/mol), dual orthogonal functional handles (–COOH and –NH–), and compliance with the 'rule of three' for fragment-based screening (MW < 300, cLogP < 3, ≤ 3 hydrogen bond donors/acceptors) make it suitable as a fragment library component . Its sterically differentiated tert-butylamino group offers a distinct shape and electrostatic profile compared to the dimethylamino (compound 5) and direct tert-butyl (compound 20) analogs, increasing library diversity [1]. The carboxylic acid is essential for sirtuin target engagement, providing a validated starting point for fragment growing campaigns [1].

Synthetic Intermediate for Complex Sulfonamide and Amide Derivatives

The documented synthetic route (US5912258) provides a reproducible method for multi-gram preparation, enabling use as a key intermediate for synthesizing more elaborate derivatives such as 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid and related sulfonamide or amide conjugates [3]. The secondary amine handle permits N-acylation, N-sulfonylation, or N-alkylation without protection/deprotection of the carboxylic acid when orthogonal conditions are employed, streamlining synthetic workflows .

Quote Request

Request a Quote for 4-(tert-butylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.